Ochnaflavone

Biflavonoid Chemistry Phospholipase A2 Inhibition Structure-Activity Relationship

Ochnaflavone (CAS 50276-96-5) is the optimal choice for research programs requiring a precisely characterized biflavonoid with a unique ether (C–O–C) linkage. Unlike C–C linked analogs, this scaffold delivers potent, multi-target pharmacology: direct sPLA2-IIA inhibition (IC50 3.45 μM), dual COX-2 (IC50 0.6 μM) and 5-LOX (IC50 6.56 μM) suppression, and irreversible lymphocytic immunomodulation. Its superior potency profile and distinct target engagement make it an invaluable, purchase-justified probe for inflammation, arachidonic acid cascade, and immunological research.

Molecular Formula C30H18O10
Molecular Weight 538.5 g/mol
CAS No. 50276-96-5
Cat. No. B1238491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOchnaflavone
CAS50276-96-5
Synonymsochnaflavone
Molecular FormulaC30H18O10
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O
InChIInChI=1S/C30H18O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-13,31-35H
InChIKeyNNPGECDACGBKDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ochnaflavone (50276-96-5): A Structurally Distinctive Biflavonoid with Ether Linkage


Ochnaflavone (CAS 50276-96-5) is a naturally occurring biflavonoid featuring an atypical ether (C–O–C) linkage between the B-rings of its two constituent flavone subunits [1]. It was first isolated from Ochna squarrosa and has since been identified in Lonicera japonica and Godoya antioquiensis [2]. This compound is characterized as an asymmetric biflavone consisting of apigenin and luteolin moieties [3].

Why Ochnaflavone (50276-96-5) Cannot Be Substituted with Other Biflavonoids


Biflavonoids share a common dimeric scaffold, yet their biological potency and mechanistic profiles diverge sharply based on interflavonyl linkage type and subunit composition [1]. Ochnaflavone possesses a unique ether (C–O–C) linkage between the two flavone B-rings, a structural motif that distinguishes it from C–C linked analogs like amentoflavone and ginkgetin [2]. This structural distinction translates into quantitatively different pharmacological behavior—notably, ochnaflavone exhibits comparable or superior potency in specific assay systems while maintaining a distinct pattern of irreversible versus reversible target engagement that cannot be extrapolated from other biflavonoids [3].

Quantitative Differentiation of Ochnaflavone (50276-96-5) Against Key Biflavonoid Comparators


Structural Distinction: Ether (C–O–C) Linkage Confers Different PLA2 Inhibitory Profile

Ochnaflavone is characterized by a C–O–C ether linkage between the B-rings of its apigenin and luteolin subunits, in contrast to the C–C interflavonyl linkages found in amentoflavone and ginkgetin [1]. A synthetic analog bearing a C–C 4′–4′ linkage exhibited comparable PLA2 inhibitory activity to natural ochnaflavone and was 7-fold more potent than amentoflavone, demonstrating that linkage geometry is a critical determinant of sPLA2-IIA inhibition [2].

Biflavonoid Chemistry Phospholipase A2 Inhibition Structure-Activity Relationship

COX-2 Inhibition: Ochnaflavone IC50 vs Ginkgetin

In mouse bone marrow-derived mast cells (BMMC) stimulated to produce prostaglandin D2, ochnaflavone inhibited COX-2 dependent PGD2 generation with an IC50 of 0.6 μM, accompanied by decreased COX-2 protein expression [1]. In the same cellular system, ginkgetin exhibited an IC50 of 0.75 μM [2]. Both compounds also inhibited 5-lipoxygenase (LTC4 production) and degranulation, with ochnaflavone showing a degranulation IC50 of 3.01 μM versus 6.52 μM for ginkgetin [1][2].

COX-2 Inhibition Anti-inflammatory Mast Cell

sPLA2-IIA Inhibition: Ochnaflavone Direct Target Engagement vs Class Inference

Ochnaflavone directly inhibits purified rat platelet secretory phospholipase A2 type IIA (sPLA2-IIA) with an IC50 of 3.45 μM using arachidonyl phosphatidylethanolamine as substrate [1]. In functional assays using CCl4-treated rat liver microsomes, ochnaflavone (2-16 μM) dose-dependently reduced PE degradation, outperforming the PLA2 inhibitor p-bromophenacyl bromide [1].

sPLA2-IIA Phospholipase A2 Liver Protection

Arachidonate Release Inhibition: Ochnaflavone vs Amentoflavone and Apigenin

In rat peritoneal macrophages activated by PMA or calcium ionophore A23187, ochnaflavone (10 μM) inhibited arachidonate release by 32.5-40.0% (PMA) and 21.7-41.7% (A23187), performing comparably to ginkgetin and isoginkgetin [1]. In contrast, amentoflavone showed protection only against PMA-induced release, while the monomeric flavone apigenin exhibited no significant inhibition up to 10 μM [1].

Arachidonic Acid Macrophage Inflammation

Lymphocyte Proliferation Suppression: Irreversible Inhibition Distinguishes Ochnaflavone from Monomeric Flavonoids

Ochnaflavone and ginkgetin both inhibit lymphocyte proliferation induced by concanavalin A (Con A) and lipopolysaccharide (LPS) with IC50 values in the 1-10 μM range [1]. Critically, biflavonoid-mediated inhibition was irreversible, whereas the inhibition observed with monomeric flavones/flavonols was reversible [1]. Apigenin and quercetin suppressed only Con A-induced (T-cell) proliferation but not LPS-induced (B-cell) proliferation [2].

Lymphocyte Proliferation Immunomodulation Irreversible Inhibition

Synthetic Accessibility: Validated Total Synthesis Enables Material Supply and SAR Studies

A concise total synthesis of ochnaflavone has been achieved via modified Ullmann diaryl ether formation, yielding the coupled compound in 58% yield [1]. Synthetic ochnaflavone strongly inhibited PGE2 production (IC50 = 1.08 μM) from LPS-activated RAW 264.7 cells via reduced COX-2 expression, confirming that synthetic material retains the biological activity of the natural isolate [1]. This synthetic route enables the preparation of derivatives for structure-activity relationship (SAR) studies and provides sufficient material for advanced biological investigations [1].

Total Synthesis Chemical Supply Structure-Activity Relationship

Research and Industrial Application Scenarios for Ochnaflavone (50276-96-5)


In Vitro sPLA2-IIA Inhibition Studies Requiring Direct Enzyme Target Engagement

Ochnaflavone is appropriate for studies investigating group IIA secretory phospholipase A2 (sPLA2-IIA) enzymatic inhibition. It demonstrates direct inhibition of purified rat platelet sPLA2 with an IC50 of 3.45 μM and functional suppression of phosphatidylethanolamine degradation in CCl4-treated liver microsomes [1]. Its activity exceeds that of the PLA2 inhibitor p-bromophenacyl bromide in this system.

Dual COX-2/5-LOX Pathway Analysis in Mast Cell Inflammation Models

For research programs evaluating dual cyclooxygenase-2 and 5-lipoxygenase inhibition, ochnaflavone provides a well-characterized reference compound. In mouse BMMC, it inhibits COX-2 dependent PGD2 generation (IC50 = 0.6 μM) and 5-LOX mediated LTC4 production (IC50 = 6.56 μM), while suppressing degranulation (IC50 = 3.01 μM) [2]. Compared to ginkgetin (COX-2 IC50 = 0.75 μM; degranulation IC50 = 6.52 μM), ochnaflavone exhibits a quantitatively distinct profile in the same cellular context [3].

Arachidonic Acid Cascade Research in Macrophage Systems

Ochnaflavone is suited for studies examining arachidonate release from activated macrophages. It inhibits both PMA- and A23187-induced arachidonate release (32.5-40.0% and 21.7-41.7% inhibition at 10 μM, respectively), distinguishing it from amentoflavone (effective only against PMA) and monomeric flavonoids like apigenin (inactive) [4]. This dual-pathway activity makes it a useful probe for dissecting calcium-dependent and PKC-mediated arachidonic acid mobilization.

Immunomodulation Studies Leveraging Irreversible Lymphocyte Proliferation Suppression

Ochnaflavone provides a tool for investigating irreversible versus reversible immunomodulation. It suppresses both T-cell (Con A) and B-cell (LPS) lymphocyte proliferation with IC50 values in the 1-10 μM range, and this inhibition is irreversible, in contrast to the reversible suppression observed with monomeric flavones/flavonols [5]. This property may be exploited in studies requiring sustained immunosuppressive effects in vitro.

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